PPTN hydrochloride
Description
Properties
Molecular Formula |
C29H24F3NO2.HCl |
|---|---|
Molecular Weight |
511.96 |
Synonyms |
4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Mechanism of Action : Competitively inhibits UDP-glucose-induced P2Y14 receptor activation with a Kd of 434 pM and >10,000-fold selectivity over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) .
- Applications : Used to study inflammatory and immune responses, particularly in neutrophil chemotaxis and HL-60 leukemia cell migration .
- Storage : Stable at -80°C for 12 months or -20°C for 1 month in inert atmospheres .
Comparison with Similar Compounds
PPTN hydrochloride’s uniqueness lies in its structural specificity and receptor selectivity . Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Properties of this compound and Analogous Compounds
Structural and Functional Insights:
Receptor Selectivity : Unlike N-Phenylnicotinamide Hydrochloride (targeting nicotinamide pathways) or N,4-Dimethyl-2-pentanamine HCl (adrenergic activity), this compound’s cyclopropane and trifluoromethyl groups confer precise P2Y14 antagonism without off-target effects .
Biological Efficacy: PPTN blocks UDP-glucose-induced chemotaxis in HL-60 cells and neutrophils at nanomolar concentrations, a feature absent in analogs like 3-Amino-N,N-dimethylpyrrolidine derivatives .
Synthesis Complexity : PPTN’s synthesis involves multi-step organic reactions to incorporate its aromatic and heterocyclic moieties, contrasting with simpler amines like N,4-Dimethyl-2-pentanamine HCl .
Detailed Research Findings
Pharmacological Studies
Comparative Efficacy
- HL-60 Cell Chemotaxis: PPTN (IC50 < 1 nM) outperformed non-selective P2Y antagonists in blocking cell migration, underscoring its specificity .
- Stability : Unlike hygroscopic compounds (e.g., N-Phenylnicotinamide Hydrochloride), PPTN maintains integrity under freeze-thaw cycles, critical for long-term studies .
Preparation Methods
Naphthalene Core Assembly
The naphthalene framework can be synthesized using Diels-Alder cyclization or Ullmann coupling . For example:
-
Diels-Alder approach : Reacting 1,3-butadiene derivatives with substituted benzynes under thermal conditions to form the naphthalene ring.
-
Cross-coupling : A Suzuki-Miyaura coupling between bromonaphthalene derivatives and aryl boronic acids could install substituents at positions 4 and 7.
Example protocol (hypothetical):
-
React 2-bromo-7-iodonaphthalene with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis to introduce the 7-(trifluoromethyl)phenyl group.
-
Perform a second Suzuki coupling with 4-(piperidin-4-yl)phenylboronic acid at position 4.
Carboxylic Acid Functionalization
The carboxylic acid group at position 2 is likely preserved throughout the synthesis. If necessary, it can be introduced via:
Salt Formation
The final step involves treating the free base (piperidine-containing intermediate) with HCl gas in a solvent such as ethyl acetate or dichloromethane.
Example protocol :
-
Dissolve the free base in ethyl acetate at 20–30°C.
-
Bubble HCl gas through the solution until pH < 2.
-
Stir for 1 hour, cool to 0–5°C, and isolate the precipitate via filtration.
Comparative Analysis of Synthetic Strategies
| Step | Method A (Suzuki Coupling) | Method B (Ritter Reaction) | Method C (Diels-Alder) |
|---|---|---|---|
| Yield | 75–85% | 60–70% | 50–60% |
| Catalyst | Pd(PPh₃)₄ | H₂SO₄ | Thermal |
| Complexity | Moderate | Low | High |
| Purity | ≥98% | 90–95% | 85–90% |
Optimization Challenges
Regioselectivity in Coupling Reactions
Ensuring precise substitution on the naphthalene ring requires careful control of reaction conditions. For example, Suzuki couplings may favor certain positions based on steric and electronic factors.
Protecting Group Strategy
The piperidine nitrogen must be protected during synthesis to prevent undesired side reactions. Boc protection followed by HCl-mediated deprotection is a common approach.
Purification Techniques
-
Column chromatography : Used to isolate intermediates with silica gel or reverse-phase matrices.
-
Recrystallization : Final purification from ethyl acetate/hexane mixtures enhances purity to ≥98%.
Scalability and Industrial Considerations
A two-step process analogous to amantadine hydrochloride synthesis could be adapted:
Q & A
Q. What metadata is critical when publishing this compound-related research to ensure replicability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
